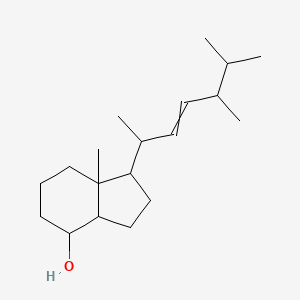

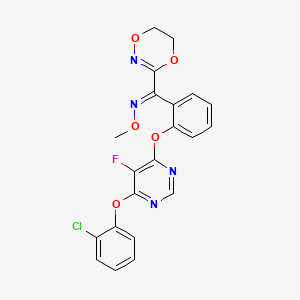

![molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-四氢-2H-吲哚[5,4-b]呋喃-8-基亚乙基)胺 CAS No. 196597-61-2](/img/structure/B1146946.png)

(E)-2-(1,6,7,8-四氢-2H-吲哚[5,4-b]呋喃-8-基亚乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest falls within a category of organic molecules that can exhibit unique chemical behaviors and structural features, making them subjects for detailed study. Their synthesis and properties are crucial for developing potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords a sequence of reactions leading to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene product (Sobenina et al., 2011). Such synthetic pathways highlight the complexity and creativity in organic synthesis towards structurally complex molecules.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. For example, the crystal structure of a related molecule was redetermined, revealing its almost planar indeno group and the angle it makes with the furan ring, demonstrating the intricate geometry these molecules can adopt (Pereira Silva et al., 2009).

科学研究应用

合成中的动力学分辨

通过酶催化的不对称水解合成了与(E)-2-(1,6,7,8-四氢-2H-茚并[5,4-b]呋喃-8-基)乙胺相关的手性茚基衍生物。该过程涉及使用巴氏杆菌SUI-12以获得高对映选择性,作为褪黑激动剂TAK-375合成的关键中间体。这突显了其在生产对映纯化合物方面在药物开发中的应用(Tarui et al., 2002)。

晶体结构分析

重新测定了一个密切相关化合物的晶体结构,即乙酸乙酯(3a-顺)-3a,8b-二羟基-2-甲基-4-酮-3a,8b-二氢-4H-茚并[1,2-b]呋喃-3-羧酸酯一水合物,以提供详细的原子坐标。这项研究强调了该化合物的结构重要性和进一步化学应用的潜力(Pereira Silva et al., 2009)。

拉美替嗪的合成

一种有效的合成拉美替嗪的过程包括(E)-2-(1,6,7,8-四氢-2H-茚并[5,4-b]呋喃-8-基)乙胺的衍生物。这展示了该化合物在简化药物合成中的实用性,突出了一种显著提高产量和效率的新方法(Xiao et al., 2015)。

新颖和实用的合成

已经探索了该化合物的衍生物用于各种化学实体的新颖和实用合成,展示了其多功能性和作为化学前体的潜力。这些应用强调了该化合物在促进多样化合成策略和化学转化中的作用(Sobenina et al., 2011)。

磷酸二酯酶-4和5-羟色胺再摄取的双重抑制剂

研究通过将一种新型5-羟色胺再摄取抑制剂与磷酸二酯酶-4抑制剂连接而开发了双重PDE4抑制剂/SSRIs,展示了抗抑郁样活性。这突显了其在精神药物开发中的潜力,提供了治疗抑郁症的多方面方法(Cashman et al., 2009)。

未来方向

属性

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNBBSULBXPJL-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCN)C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

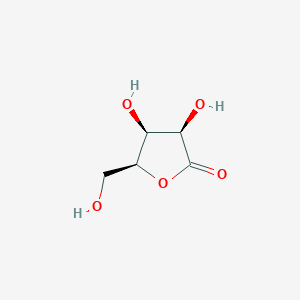

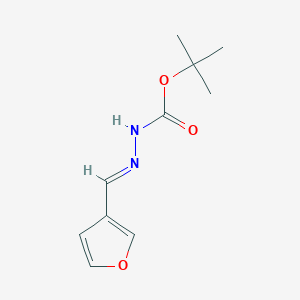

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)